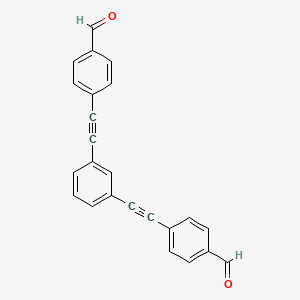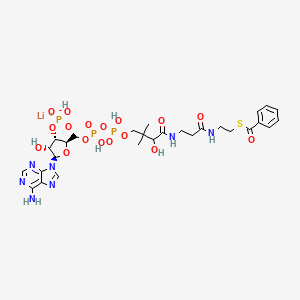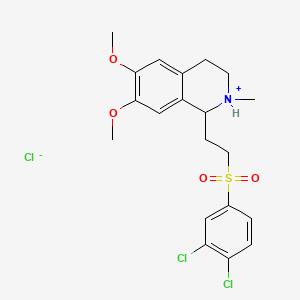
1,3-Bis(4-formylphenylethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-formylphenylethynyl)benzene is an organic compound with the molecular formula C24H14O2 and a molecular weight of 334.37 g/mol This compound is characterized by the presence of two formylphenylethynyl groups attached to a benzene ring at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-formylphenylethynyl)benzene can be synthesized through a multi-step process involving the coupling of 4-formylphenylacetylene with 1,3-diiodobenzene. The reaction typically employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, under mild conditions . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
1,3-Bis(4-formylphenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1,3-Bis(4-carboxyphenylethynyl)benzene.
Reduction: 1,3-Bis(4-hydroxyphenylethynyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Bis(4-formylphenylethynyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 1,3-Bis(4-formylphenylethynyl)benzene is primarily based on its ability to participate in various chemical reactions due to the presence of reactive formyl and ethynyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The compound’s conjugated system also allows for efficient energy transfer and electronic interactions, making it useful in applications such as organic electronics and photonics .
類似化合物との比較
1,3-Bis(4-formylphenylethynyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: Similar structure but with ethynyl groups at the 1 and 4 positions.
1,3-Bis(4-carboxyphenylethynyl)benzene: An oxidized derivative with carboxyl groups instead of formyl groups. It has different reactivity and applications.
1,3-Bis(4-hydroxyphenylethynyl)benzene: A reduced derivative with hydroxy groups. It is used in the synthesis of polymers and other organic materials.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C24H14O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
4-[2-[3-[2-(4-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-12-6-19(7-13-23)4-10-21-2-1-3-22(16-21)11-5-20-8-14-24(18-26)15-9-20/h1-3,6-9,12-18H |
InChIキー |
YFHXQFKJDNVDSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C#CC2=CC=C(C=C2)C=O)C#CC3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















